(3beta)-28-Iodoolean-12-en-3-ol
Description
(3β)-28-Iodoolean-12-en-3-ol is a pentacyclic triterpenoid derivative characterized by an oleanane skeleton with a hydroxyl group at the C-3 position (β-configuration) and an iodine atom at C-26. Its molecular formula is inferred as C₃₀H₄₇IO (assuming substitution of the C-28 hydrogen with iodine), resulting in a molecular weight of approximately 550.6 g/mol, significantly higher than non-halogenated analogs due to iodine's atomic mass.
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(iodomethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49IO/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNJEHYKHFMGI-OSQDELBUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CI)C)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-28-Iodoolean-12-en-3-ol typically involves the iodination of oleanolic acid. The process begins with the protection of the hydroxyl group at the 3rd position to prevent unwanted reactions. This is followed by the introduction of the iodine atom at the 28th position using iodine and a suitable oxidizing agent under controlled conditions. The final step involves the deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3beta)-28-Iodoolean-12-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of oleanolic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-keto-28-iodolean-12-en.
Reduction: Formation of oleanolic acid.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The biological effects of (3beta)-28-Iodoolean-12-en-3-ol are primarily mediated through its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The oleanane triterpenoid family includes numerous derivatives with modifications at C-3, C-12, and C-27. Key analogs are compared below:
Physicochemical Properties
- Molecular Weight: The iodine substituent increases molecular weight by ~127 g/mol compared to oleanolic acid, influencing pharmacokinetics (e.g., membrane permeability).
- Thermal Stability : Iodine’s lower bond dissociation energy compared to C-O bonds may reduce thermal stability, though melting points are unreported for the iodo compound.
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